molecular formula C13H22N2O2S B6182159 tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate CAS No. 2639392-27-9

tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate

Cat. No.: B6182159
CAS No.: 2639392-27-9
M. Wt: 270.4
InChI Key:
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Description

tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate: is a synthetic organic compound that features a tert-butyl group, an amino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate, thiophene derivatives, and appropriate amines.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.

    Coupling Reactions: The key step involves coupling the thiophene derivative with the amine under controlled conditions to form the desired product. This may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for tracking and analysis.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene ring and amino group play crucial roles in these interactions, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • tert-butyl N-[(3R)-3-amino-3-(phenyl)propyl]-N-methylcarbamate
  • tert-butyl N-[(3R)-3-amino-3-(pyridyl)propyl]-N-methylcarbamate
  • tert-butyl N-[(3R)-3-amino-3-(furyl)propyl]-N-methylcarbamate

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (thiophene, phenyl, pyridyl, or furyl) attached to the propyl chain.
  • Reactivity: The presence of different heterocycles can influence the compound’s reactivity and interaction with biological targets.
  • Applications: Each compound may have unique applications based on its specific structure and properties.

Properties

CAS No.

2639392-27-9

Molecular Formula

C13H22N2O2S

Molecular Weight

270.4

Purity

95

Origin of Product

United States

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